Cas no 896281-26-8 (4-(trifluoromethyl)-N-{1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}benzamide)

4-(Trifluoromethyl)-N-{1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}benzamide is a specialized organic compound featuring a trifluoromethyl-substituted benzamide moiety linked to a pyrrolidinylmethyl group, further modified with a mesitylenesulfonyl (2,4,6-trimethylbenzenesulfonyl) protecting group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the mesitylenesulfonyl moiety improves steric hindrance and selectivity in reactions. This compound is of interest in medicinal chemistry and drug development, particularly as a potential intermediate for protease inhibitors or receptor modulators. Its structural complexity allows for precise tuning of electronic and steric properties, making it valuable for targeted applications in pharmaceutical research and synthetic chemistry.
4-(trifluoromethyl)-N-{1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}benzamide structure
896281-26-8 structure
Product Name:4-(trifluoromethyl)-N-{1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}benzamide
CAS No:896281-26-8
MF:C22H25F3N2O3S
MW:454.50571513176
CID:6277414
PubChem ID:18574850
Update Time:2025-05-19

4-(trifluoromethyl)-N-{1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(trifluoromethyl)-N-{1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}benzamide
    • 896281-26-8
    • 4-(trifluoromethyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}benzamide
    • AKOS024661704
    • 4-(trifluoromethyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
    • F2574-0255
    • N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-(trifluoromethyl)benzamide
    • Inchi: 1S/C22H25F3N2O3S/c1-14-11-15(2)20(16(3)12-14)31(29,30)27-10-4-5-19(27)13-26-21(28)17-6-8-18(9-7-17)22(23,24)25/h6-9,11-12,19H,4-5,10,13H2,1-3H3,(H,26,28)
    • InChI Key: WERDHQUDYOYSLD-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=CC(C)=CC=1C)(N1CCCC1CNC(C1C=CC(C(F)(F)F)=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 454.15379832g/mol
  • Monoisotopic Mass: 454.15379832g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 717
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 74.9Ų

4-(trifluoromethyl)-N-{1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}benzamide Pricemore >>

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Additional information on 4-(trifluoromethyl)-N-{1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}benzamide

Comprehensive Overview of 4-(Trifluoromethyl)-N-{1-(2,4,6-Trimethylbenzenesulfonyl)Pyrrolidin-2-Ylmethyl}Benzamide (CAS No. 896281-26-8)

4-(Trifluoromethyl)-N-{1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}benzamide (CAS No. 896281-26-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the class of sulfonamide derivatives, which are widely recognized for their versatility in drug discovery and material science. The presence of a trifluoromethyl group and a trimethylbenzenesulfonyl moiety in its structure enhances its biochemical properties, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular formula of 4-(trifluoromethyl)-N-{1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}benzamide reflects its complex yet well-defined architecture. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound's reactivity and binding affinity in biological systems. Meanwhile, the pyrrolidin-2-ylmethyl backbone contributes to its conformational flexibility, a critical factor in drug design. These attributes make the compound a promising candidate for further investigation in areas such as enzyme inhibition and receptor modulation.

In recent years, the demand for fluorinated compounds like 4-(trifluoromethyl)-N-{1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}benzamide has surged, driven by their applications in medicinal chemistry and agrochemicals. Fluorine incorporation often improves metabolic stability and bioavailability, addressing key challenges in drug development. Researchers are particularly interested in how this compound interacts with biological targets, such as proteins or enzymes, to unlock new therapeutic pathways. This aligns with the growing trend of precision medicine, where tailored molecular designs are essential for targeting specific diseases.

From a synthetic perspective, the preparation of 896281-26-8 involves multi-step organic reactions, including sulfonylation and amide coupling. These processes require precise control over reaction conditions to ensure high yield and purity. The compound's CAS number serves as a unique identifier, facilitating its tracking in global chemical databases and regulatory frameworks. This is particularly relevant in the context of intellectual property protection and patent filings, where accurate chemical nomenclature is crucial.

The potential applications of 4-(trifluoromethyl)-N-{1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}benzamide extend beyond pharmaceuticals. Its structural motifs are also explored in material science, particularly in the development of advanced polymers and coatings. The trifluoromethyl group can impart unique physicochemical properties, such as enhanced thermal stability and resistance to degradation, making it valuable for high-performance materials. This dual utility underscores the compound's significance in both life sciences and industrial chemistry.

As the scientific community continues to explore sulfonamide-based compounds, 896281-26-8 stands out for its balanced combination of functionality and synthetic accessibility. Future research may focus on optimizing its pharmacokinetic profile or expanding its utility in catalysis and chemical sensing. With the rise of computational chemistry and AI-driven drug discovery, compounds like this are likely to play a pivotal role in accelerating innovation across multiple disciplines.

In conclusion, 4-(trifluoromethyl)-N-{1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-ylmethyl}benzamide (CAS No. 896281-26-8) represents a fascinating intersection of chemistry and biology. Its multifaceted applications, coupled with the growing emphasis on sustainable chemistry and green synthesis, position it as a compound of enduring relevance. Researchers and industry professionals alike will undoubtedly continue to uncover new dimensions of its utility in the years to come.

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